2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride
CAS No.:
Cat. No.: VC13602672
Molecular Formula: C6H10ClN3
Molecular Weight: 159.62 g/mol
* For research use only. Not for human or veterinary use.
![2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride -](/images/structure/VC13602672.png)
Specification
Molecular Formula | C6H10ClN3 |
---|---|
Molecular Weight | 159.62 g/mol |
IUPAC Name | 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;hydrochloride |
Standard InChI | InChI=1S/C6H9N3.ClH/c1-9-4-5-2-7-3-6(5)8-9;/h4,7H,2-3H2,1H3;1H |
Standard InChI Key | ONCWUIBQLZGBFF-UHFFFAOYSA-N |
SMILES | CN1C=C2CNCC2=N1.Cl |
Canonical SMILES | CN1C=C2CNCC2=N1.Cl |
Introduction
Chemical Identification and Structural Characteristics
Molecular Identity and Synonyms
2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride is systematically identified by its IUPAC name, 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;hydrochloride, and is registered under CAS numbers 157327-48-5 and 1112969-43-3 . Key synonyms include:
Synonym | Source |
---|---|
Pyrrolo[3,4-c]pyrazole, 2,4,5,6-tetrahydro-2-methyl-, hydrochloride (1:2) | PubChem |
2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;hydrochloride | GlpBio |
SCHEMBL2750120 | PubChem |
The compound’s SMILES notation () and InChIKey () further validate its structural identity .
Molecular Architecture
The molecule comprises a bicyclic system with a pyrrolidine ring fused to a pyrazole ring. The methyl group at position 2 and the hydrochloride salt at the pyrazole nitrogen enhance its stability and solubility. Computational models reveal a planar pyrazole moiety and a puckered pyrrolidine ring, with a topological polar surface area of 29.9 Ų, indicating moderate polarity .
Table 1: Computed Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 159.62 g/mol | PubChem |
Hydrogen Bond Donors | 2 | PubChem |
Hydrogen Bond Acceptors | 2 | PubChem |
Rotatable Bonds | 0 | PubChem |
LogP (Predicted) | 1.24 | PubChem |
Synthesis and Production
Core Synthetic Pathways
The pyrrolo[3,4-c]pyrazole scaffold is typically constructed via cyclocondensation reactions. A seminal method involves reacting diethyl acetylenedicarboxylate with arylhydrazines to form pyrazole intermediates, followed by annulation to install the maleimide-like pyrrolidine ring . For the hydrochloride salt, protonation of the pyrazole nitrogen using hydrochloric acid completes the synthesis .
Functionalization Strategies
Palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura and Buchwald–Hartwig, enable diversification at the C-6 position. For example, 6-chloro derivatives undergo coupling with aryl boronic acids to introduce aromatic substituents, enhancing pharmacological potential .
Physical and Chemical Properties
Solubility and Stability
The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). GlpBio recommends storing the solid at room temperature and stock solutions at -20°C for up to one month to prevent degradation .
Table 2: Stock Solution Preparation Guidelines
Mass | Volume (1 mM) | Volume (5 mM) | Volume (10 mM) |
---|---|---|---|
1 mg | 6.265 mL | 1.253 mL | 0.6265 mL |
5 mg | 31.325 mL | 6.265 mL | 3.1325 mL |
10 mg | 62.6501 mL | 12.53 mL | 6.265 mL |
Applications in Research
Material Science
The rigid bicyclic framework could serve as a ligand in coordination chemistry or a building block for supramolecular assemblies. Its low rotatable bond count favors crystalline packing, useful in organic electronics .
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